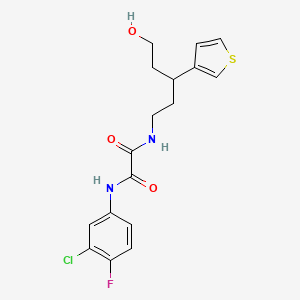

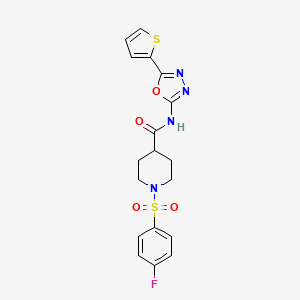

![molecular formula C16H11F4N5OS B3015147 N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide CAS No. 956266-40-3](/img/structure/B3015147.png)

N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of quinazolinone and quinazoline . These derivatives are known for their wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of similar compounds involves the use of active group splicing . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .Molecular Structure Analysis

The trifluoromethyl group plays an important role in pharmaceuticals, agrochemicals, and materials . The structure of similar compounds has been confirmed using IR, 1H NMR, 13C NMR, and MS, and further analyzed using X-ray diffraction .Chemical Reactions Analysis

Trifluoromethylation of carbon-centered radical intermediates is a recent advance in the field . The trifluoromethyl group is an important structural component of many bioactive compounds .Physical and Chemical Properties Analysis

The trifluoromethyl group has a polar influence and affects the lipophilicity of compounds . CF3-substituted residues have been found to show comparable hydrophobicity to valine .Aplicaciones Científicas De Investigación

Structural Characterization and Synthesis

Synthesis and Structural Characterization of Isostructural Thiazoles

- The compounds 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole have been synthesized with high yields. Crystal structure determination through single crystal diffraction revealed that these materials are isostructural with triclinic symmetry. The molecules are primarily planar, except for one fluorophenyl group oriented roughly perpendicular to the plane of the rest of the molecule (Kariuki et al., 2021).

Microwave-Assisted Synthesis and Antimicrobial Activity

- A study focused on the synthesis of novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide. The use of microwave irradiation facilitated the formation of these compounds, which were later tested for their antibacterial and antifungal activity. Structural confirmation was achieved through various spectral methods (Dengale et al., 2019).

Vibrational Spectroscopic Investigations and Molecular Dynamics

- Extensive quantum chemical studies were conducted on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, highlighting its industrial and biological importance. The study involved vibrational spectroscopic analyses, molecular dynamic simulations, and molecular docking studies, providing in-depth insights into the structure and potential applications of the compound (Pillai et al., 2017).

Applications in Molecular Docking and Pharmacological Studies

Molecular Docking and Spectroscopic Studies

- A study focused on the synthesis and characterization of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, a compound proposed as a potential anti-diabetic agent. Molecular docking studies indicated that this compound has significant interactions with specific proteins, highlighting its potential in pharmacological applications (Karrouchi et al., 2021).

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives

- Research into the synthesis of novel heterocyclic compounds based on phenylpyrazole-4-carbaldehyde derivative explored their potential antimicrobial activities. The study involved a comprehensive synthesis process followed by screening for antimicrobial effects (Al-Ghamdi, 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(E)-(4-fluorophenyl)methylideneamino]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F4N5OS/c1-9-6-13(16(18,19)20)25(24-9)15-22-12(8-27-15)14(26)23-21-7-10-2-4-11(17)5-3-10/h2-8H,1H3,(H,23,26)/b21-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWDRTWSAVCJSF-QPSGOUHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NN=CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)N/N=C/C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F4N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

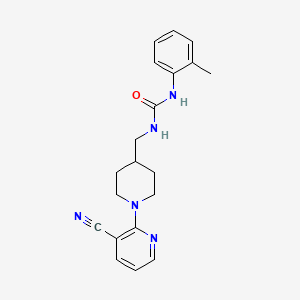

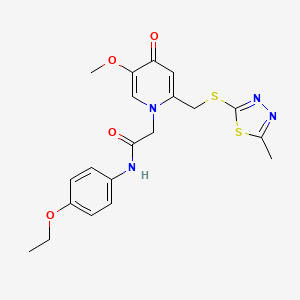

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B3015067.png)

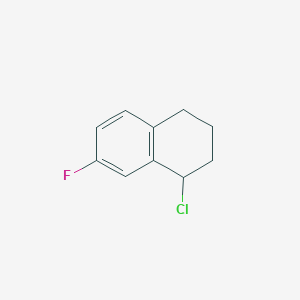

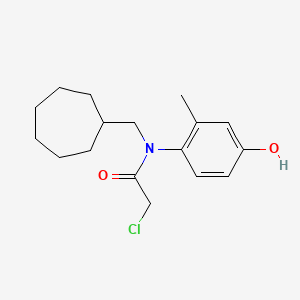

![7-(4-Fluorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3015073.png)

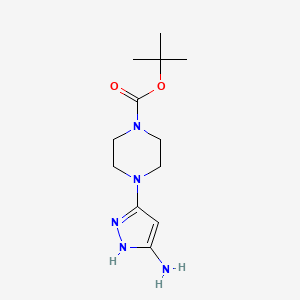

![3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B3015075.png)

![5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B3015080.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-2-oxoacetamide](/img/structure/B3015083.png)

![4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid](/img/structure/B3015085.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B3015086.png)